6-Nitrosochrysene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitrosochrysene (6-NC) is a polycyclic aromatic hydrocarbon that has been identified as a potent mutagen and carcinogen. It is a member of the nitroso derivatives of polycyclic aromatic hydrocarbons (PAHs) that are formed during combustion processes and are present in cigarette smoke, diesel exhaust, and other environmental pollutants. 6-NC is of particular interest due to its ability to induce tumors in experimental animals and its potential role in human cancer development.

Mechanism of Action

The mechanism of action of 6-Nitrosochrysene involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA and other macromolecules. This can lead to the formation of DNA adducts and mutations that can initiate and promote cancer development. This compound has also been shown to generate reactive oxygen species that can induce oxidative stress and damage cellular components.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are primarily related to its ability to induce DNA damage and oxidative stress. This can lead to cellular dysfunction and death, as well as the development of mutations and genetic alterations that can promote cancer development. This compound has also been shown to affect various signaling pathways and gene expression patterns, leading to changes in cellular behavior and function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Nitrosochrysene in lab experiments include its well-established synthesis method, its potent mutagenic and carcinogenic properties, and its ability to induce DNA damage and oxidative stress. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal. In addition, the use of this compound may not fully reflect the complexity of PAH-induced carcinogenesis in vivo, as other factors such as inflammation, immune response, and epigenetic alterations may also play a role.

Future Directions

For research on 6-Nitrosochrysene include further elucidation of its mechanism of action and its role in PAH-induced carcinogenesis. This may involve the development of new methods for detecting and quantifying this compound and its metabolites in biological samples, as well as the investigation of its effects on various signaling pathways and gene expression patterns. In addition, the use of this compound in combination with other environmental pollutants and risk factors may provide insights into the complex interactions that contribute to cancer development. Finally, the development of new therapeutic strategies that target the effects of this compound and other PAHs may have important implications for cancer prevention and treatment.

Synthesis Methods

The synthesis of 6-Nitrosochrysene involves the reaction of chrysene with nitric acid and sulfuric acid. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been well-established in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the product.

Scientific Research Applications

6-Nitrosochrysene has been widely used as a tool to study the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA adducts and mutations in vitro and in vivo, leading to genetic alterations that can initiate and promote cancer development. This compound has also been used to study the role of oxidative stress in PAH-induced carcinogenesis, as it can generate reactive oxygen species that can damage DNA and other cellular components.

properties

CAS RN |

113202-71-4 |

|---|---|

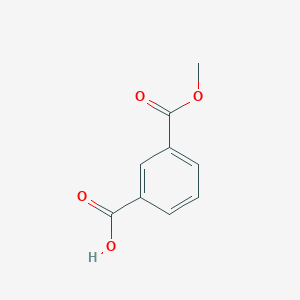

Molecular Formula |

C18H11NO |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

6-nitrosochrysene |

InChI |

InChI=1S/C18H11NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |

InChI Key |

BGCUVRJKBSXIDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |

Other CAS RN |

113202-71-4 |

synonyms |

6-NITROSO-CHRYSENE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)